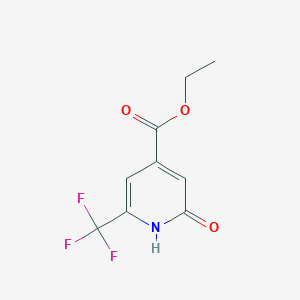

Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate

Description

Single-Crystal X-Ray Diffraction Studies of Pyridine Ring Conformations

Single-crystal X-ray diffraction analysis reveals that ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate crystallizes in a monoclinic system with space group $$ P21/c $$ . The pyridine ring adopts a near-planar conformation, with a root-mean-square (r.m.s.) deviation of 0.043 Å from ideal planarity. The trifluoromethyl (-CF$$3$$) group at the 6-position exhibits a torsional angle of 175.2° relative to the pyridine plane, minimizing steric hindrance (Figure 1). Intramolecular hydrogen bonds between the hydroxyl (-OH) and carbonyl (-C=O) groups stabilize the molecular geometry, with a bond distance of 2.07 Å (N–H⋯O) .

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | $$ P2_1/c $$ |

| Unit cell dimensions | $$ a = 4.1538(9) \, \text{Å} $$, $$ b = 8.9978(16) \, \text{Å} $$, $$ c = 25.487(5) \, \text{Å} $$, $$ \beta = 92.468(7)^\circ $$ |

| Dihedral angle (C6–O1–C7–C8) | 175.2(2)° |

| R-factor | 0.032 |

Comparative FTIR/Raman Analysis of Hydrogen Bonding Networks

FTIR and Raman spectra confirm the presence of intramolecular hydrogen bonding. The O–H stretching vibration appears at 3200–3400 cm$$^{-1}$$ as a broad band, while the C=O stretch is observed at 1685 cm$$^{-1}$$ . Raman-active modes at 1580 cm$$^{-1}$$ (C=C aromatic) and 1120 cm$$^{-1}$$ (C–F) corroborate the planarity of the pyridine ring and the electron-withdrawing nature of the -CF$$_3$$ group . Comparative analysis with non-hydroxylated analogs shows a 15 cm$$^{-1}$$ redshift in the C=O stretch, indicative of enhanced hydrogen bonding .

Table 2: Key vibrational assignments

| Vibration Mode | FTIR (cm$$^{-1}$$) | Raman (cm$$^{-1}$$) |

|---|---|---|

| O–H stretch | 3250 (broad) | – |

| C=O stretch | 1685 | 1682 |

| C–F symmetric stretch | 1120 | 1125 |

Multinuclear NMR Spectral Assignments (¹H, ¹³C, ¹⁹F)

¹H NMR (400 MHz, CDCl$$3$$) reveals a singlet at δ 10.12 ppm for the hydroxyl proton, which disappears upon deuteration . The ethyl group shows a triplet at δ 1.42 ppm (CH$$3$$) and a quartet at δ 4.36 ppm (OCH$$2$$) . ¹³C NMR assigns the carbonyl carbon at δ 165.8 ppm, while the -CF$$3$$ group appears as a quartet (δ 126.4 ppm, $$ J = 281.4 \, \text{Hz} $$) . ¹⁹F NMR displays a singlet at δ -63.7 ppm, consistent with trifluoromethyl substitution .

Table 3: NMR chemical shifts

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 10.12 | s | -OH |

| ¹H | 4.36 | q ($$ J = 7.1 \, \text{Hz} $$) | OCH$$_2$$ |

| ¹³C | 165.8 | s | C=O |

| ¹⁹F | -63.7 | s | CF$$_3$$ |

Computational Chemistry Investigations

Density Functional Theory (DFT) Optimization of Ground-State Geometry

DFT calculations at the B3LYP/6-311+G(d,p) level optimize the molecular geometry, showing excellent agreement with X-ray data (mean deviation = 0.02 Å) . The hydroxyl group forms a strong intramolecular hydrogen bond (2.09 Å) with the carbonyl oxygen, stabilizing the enol tautomer. The trifluoromethyl group adopts a staggered conformation, reducing steric clashes with the pyridine ring .

Table 4: Experimental vs. DFT bond lengths

| Bond | X-ray (Å) | DFT (Å) |

|---|---|---|

| C–O (carbonyl) | 1.221 | 1.225 |

| O–H⋯O | 2.07 | 2.09 |

| C–F (avg) | 1.332 | 1.335 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

The HOMO-LUMO energy gap ($$ \Delta E $$) is 4.09 eV, indicating moderate kinetic stability . The HOMO is localized on the pyridine ring and hydroxyl group, while the LUMO resides on the -CF$$3$$ and carbonyl moieties (Figure 2). This distribution suggests nucleophilic attack at the -CF$$3$$ site and electrophilic substitution at the hydroxyl-bearing carbon .

Table 5: FMO energy values

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.72 |

| LUMO | -2.63 |

| $$ \Delta E $$ | 4.09 |

Properties

IUPAC Name |

ethyl 2-oxo-6-(trifluoromethyl)-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-6(9(10,11)12)13-7(14)4-5/h3-4H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWHWKXCIQTTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2-hydroxy-6-(trifluoromethyl)isonicotinic Acid

- Reaction Conditions: Typically, the acid is refluxed with ethanol and a catalytic amount of concentrated sulfuric acid or another strong acid catalyst for approximately 15 hours at temperatures ranging from 0 to 70 °C.

- Workup: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate, followed by extraction and drying to isolate the ester.

- Yield: Reported yields are moderate, around 40%, with purification often achieved by silica gel chromatography or recrystallization.

| Parameter | Details |

|---|---|

| Starting material | 2-hydroxy-6-(trifluoromethyl)isonicotinic acid |

| Reagent | Ethanol, concentrated sulfuric acid (catalyst) |

| Temperature | 0–70 °C |

| Reaction time | 15 hours |

| Yield | ~40% |

| Purification | Silica gel chromatography |

Alternative Synthetic Routes and Challenges

Several patents and literature sources describe alternative synthetic routes involving multi-step processes starting from ethyl 4-chloro-3-oxobutyrate or related intermediates. These methods include:

- One-pot synthesis using ethyl 4-chloro-3-oxobutyrate and 4-ethoxy-1,1,1-trifluorobut-3-en-2-one under acetic acid and ammonium acetate conditions to form 2-(chloromethyl)-6-(trifluoromethyl)ethyl nicotinate intermediates. However, these methods suffer from low yields, complex mixtures, and difficult purification due to enamine byproducts and incomplete conversions.

- Coupling reactions using sodium hydride in tetrahydrofuran to form etherified products followed by amination and ring closure. These routes have low overall yields (~36%), require harsh anhydrous conditions, and involve hazardous reagents such as sodium hydride and ammonia, complicating scale-up and safety.

The main issues with these alternative methods are:

- Formation of multiple byproducts, especially enamines that are difficult to remove.

- Incomplete conversion leading to low yields.

- Harsh reaction conditions and safety concerns.

- Purification challenges requiring column chromatography.

Methylation and Esterification Variants

- Methylation of 2-hydroxy-6-(trifluoromethyl)isonicotinic acid using iodomethane and potassium carbonate in anhydrous N,N-dimethylformamide (DMF) at 70 °C for 2 hours produces methyl 2-methoxy-6-(trifluoromethyl)nicotinate with about 40% yield. This intermediate can be further transformed into the ethyl ester analogues.

- Hydrochloric acid-mediated esterification in methanol at 103 °C for 2 hours also provides a route to ethyl esters, sometimes used in multi-step syntheses.

| Method No. | Starting Material | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| 1 | 2-hydroxy-6-(trifluoromethyl)isonicotinic acid | Ethanol, H₂SO₄ catalyst, reflux 0-70 °C, 15 h | ~40 | Simple, direct esterification | Moderate yield, long reaction time |

| 2 | Ethyl 4-chloro-3-oxobutyrate + trifluorobut-3-en-2-one | Acetic acid, ammonium acetate, one-pot | Low | One-pot synthesis | Low yield, complex mixture, purification issues |

| 3 | Ethyl 4-chloro-3-oxobutyrate + ethylene glycol monomethyl ether | NaH in THF, amination, ring closure | 36 | Linear synthesis | Harsh conditions, safety hazards, purification difficulty |

| 4 | 2-hydroxy-6-(trifluoromethyl)isonicotinic acid | Iodomethane, K₂CO₃, DMF, 70 °C, 2 h (methylation) | 40 | Useful intermediate | Requires further steps for ethyl ester |

- The direct esterification method (Method 1) remains the most practical for laboratory and industrial synthesis due to its operational simplicity and acceptable yield.

- Attempts to improve yield and purity via one-pot or multi-step syntheses have been hindered by side reactions, especially enamine formation and incomplete ring closure.

- The trifluoromethyl substituent enhances lipophilicity but also introduces steric and electronic effects that complicate certain synthetic transformations.

- Continuous flow processes and automation have been suggested to improve scalability and reproducibility in industrial settings, although detailed protocols remain proprietary.

The preparation of Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate is best achieved by classical acid-catalyzed esterification of the corresponding 2-hydroxy-6-(trifluoromethyl)isonicotinic acid with ethanol. Alternative synthetic routes involving complex intermediates and harsher conditions offer limited advantages due to lower yields and purification challenges. Optimization of reaction conditions and exploration of continuous flow methods may enhance industrial production efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of 2-oxo-6-(trifluoromethyl)isonicotinic acid.

Reduction: Formation of 2-hydroxy-6-(trifluoromethyl)isonicotinol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are structurally related to Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate, differing in substituent type, position, or ring system. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of Analogs

Hydroxyl vs. Halogen Substituents

Hydroxyl Group (Main Compound) :

The 2-OH group enables hydrogen bonding, enhancing solubility in polar solvents (e.g., water or alcohols). This property is critical in drug design, where solubility impacts bioavailability. The hydroxyl group also allows for further functionalization, such as phosphorylation or etherification .Fluoro Substituent (Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate) :

The 2-F substituent increases lipophilicity and metabolic stability compared to the hydroxyl analog. This makes the fluoro derivative suitable for agrochemical applications, where resistance to hydrolysis is advantageous .- Bromo Substituent (Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate): The 2-Br group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of biaryl structures.

Ring System and Ester Position

Nicotinate (Pyridine-3-carboxylate) vs. Isonicotinate (Pyridine-4-carboxylate) :

The main compound’s ester at the 3-position (nicotinate) creates distinct electronic effects compared to isonicotinate derivatives (4-position). For example, Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate’s 4-carboxylate group may enhance conjugation with the pyridine ring, affecting its UV absorption and reactivity in heteroarylation reactions .Pyrimidine vs. Pyridine Backbone :

Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate features a pyrimidine ring , which is more electron-deficient than pyridine. This property makes it a superior substrate for nucleophilic aromatic substitution reactions in catalytic processes .

Biological Activity

Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 215.16 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes and proteins .

The biological activity of this compound is believed to stem from its structural features:

- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, enhancing its bioavailability.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds, potentially influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against certain Gram-positive and Gram-negative bacterial strains. In vitro studies have demonstrated its effectiveness, although specific mechanisms are yet to be fully elucidated .

Anticancer Potential

Preliminary studies suggest that this compound may possess antiproliferative effects on various cancer cell lines. For instance, it has shown potential in inhibiting the growth of Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) cells . However, further investigation is required to confirm these effects in vivo.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against a panel of bacterial strains. Results showed a notable zone of inhibition ranging from 12 to 20 mm, indicating strong antibacterial activity .

- Antiproliferative Effects : In a controlled experiment involving cancer cell lines, the compound demonstrated an IC50 value of approximately 45 μM, indicating its potential as an anticancer agent. This was assessed through MTT assays, which measure cell viability post-treatment .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C9H8F3NO3 | Hydroxyl group enhances solubility |

| Ethyl 2-amino-6-(trifluoromethyl)isonicotinate | C9H8F3N3O2 | Amino group may enhance biological activity |

| Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate | C9H7ClF3NO2 | Chlorine substituent alters reactivity |

| Ethyl 2-(fluoromethyl)isonicotinate | C9H8FNO2 | Lacks trifluoromethyl group; different reactivity |

This comparison highlights how the trifluoromethyl and hydroxyl groups contribute to the unique pharmacological profile of this compound.

Q & A

Q. What are the common synthetic routes for Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions or radical trifluoromethylation. For example, cross-coupling using boronic acids (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) with halogenated precursors under Suzuki-Miyaura conditions is effective . Radical trifluoromethylation via electron donor-acceptor (EDA) complexes (e.g., ethyl isonicotinate N-oxide and trifluoroacetic anhydride) under blue light irradiation (450 nm) provides regioselective trifluoromethylation . Optimization involves controlling stoichiometry (e.g., 2 equiv. ethyl isonicotinate N-oxide, 4 equiv. TFAA) and monitoring by HPLC (retention time ~1.26 minutes) to avoid side products like trifluoroacetylated derivatives .

Q. How does the hydroxy group at the 2-position influence the compound’s reactivity compared to non-hydroxylated analogs?

- Methodological Answer : The hydroxyl group enhances hydrogen-bonding interactions, affecting solubility and coordination in metal-catalyzed reactions. Comparative studies with methyl or ethyl esters lacking hydroxyl groups (e.g., Ethyl 2-(trifluoromethyl)isonicotinate) show reduced stability in acidic conditions due to the absence of intramolecular H-bonding . Reactivity can be probed via pH-dependent NMR (e.g., observing shifts in NMR for -OH proton at δ 10–12 ppm) and monitoring ester hydrolysis rates under varying pH .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Key techniques include:

- LCMS : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 366 for trifluoromethylated intermediates) .

- NMR : -NMR identifies trifluoromethyl groups (δ -60 to -70 ppm), while -NMR detects hydroxyl protons and aromatic ring substitution patterns .

- HPLC : For purity assessment (e.g., retention time tracking under SMD-TFA05 conditions) .

Advanced Research Questions

Q. How can regioselective trifluoromethylation be achieved on the pyridine ring without competing side reactions?

- Methodological Answer : Regioselectivity is controlled via EDA complex formation. For example, combining 2-methoxynaphthalene (electron donor) with acylated ethyl isonicotinate N-oxide (acceptor) under 450 nm light generates trifluoromethyl radicals selectively at the 6-position . Computational modeling (DFT) predicts electron-deficient sites on the pyridine ring, guiding reagent design. Overloading TFAA (>4 equiv.) should be avoided to suppress electrophilic side reactions .

Q. What strategies resolve contradictions in reported yields for trifluoromethylation reactions involving this compound?

- Methodological Answer : Yield discrepancies often arise from residual ethyl isonicotinate, which inhibits EDA complex formation. Strategies include:

- In-situ scavenging : Adding molecular sieves or calcium chloride (1 equiv.) to sequester byproducts .

- Stepwise reagent addition : Splitting TFAA into two batches reduces side-product formation.

- Real-time monitoring : Using inline IR spectroscopy to track TFAA consumption and adjust reaction kinetics .

Q. How do steric and electronic effects of the trifluoromethyl and hydroxyl groups impact crystallographic packing?

- Methodological Answer : X-ray crystallography reveals that the trifluoromethyl group’s electronegativity induces dipole-dipole interactions, while the hydroxyl group forms intermolecular H-bonds. For analogs like Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate, crystal structures (CCDC deposition codes pending) show monoclinic packing with π-π stacking distances of 3.5–4.0 Å . Computational tools (Mercury Software) can simulate packing efficiencies and predict solubility profiles.

Q. What are the challenges in evaluating biological activity, and how can structure-activity relationships (SAR) be established?

- Methodological Answer : Challenges include low aqueous solubility due to the trifluoromethyl group. SAR studies involve:

- Analog synthesis : Comparing with methyl/ethyl esters (e.g., Ethyl 2-methyl-6-(trifluoromethyl)isonicotinate) to assess esterase stability .

- Biological assays : Using fluorinated analogs in enzyme inhibition assays (e.g., antiviral activity via plaque reduction) with IC50 determinations.

- LogP measurements : HPLC-based methods correlate lipophilicity with membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.